5-Hydroxy-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2386144-32-5), with a molecular weight of 123.11 g/mol, is a densely functionalized heterocyclic building block characterized by its pre-installed C4-nitrile and C5-hydroxyl groups. Existing in equilibrium with its 3-methyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile tautomer, this compound serves as a highly efficient bifunctional precursor for industrial synthesis[1]. By providing adjacent electrophilic (nitrile) and nucleophilic (hydroxyl) sites, it enables rapid cyclization cascades to form complex fused systems like pyrazolo[3,4-b]pyridines and pyranopyrazoles. Procurement of this specific scaffold is driven by its ability to streamline multi-step syntheses, offering high atom economy and bypassing the need for hazardous late-stage cyanation protocols in pharmaceutical and agrochemical manufacturing [2].
Substituting this compound with the simpler 3-methyl-1H-pyrazol-5-ol introduces severe process bottlenecks, as it mandates a downstream electrophilic cyanation step that typically requires highly toxic reagents (e.g., cyanogen bromide) and suffers from poor regioselectivity, leading to costly purification [1]. Alternatively, substituting with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile shifts the nucleophilic profile from oxygen-centered to nitrogen-centered, fundamentally altering the annulation trajectory and preventing the formation of O-linked derivatives or specific pyranopyrazole cores [2]. For procurement teams, sourcing the exact 4-cyano-5-hydroxy scaffold is critical to guarantee reproducible cyclization kinetics, avoid regulatory hurdles associated with cyanide handling, and maintain high yields in target API production [3].
When utilized in multicomponent condensation cascades, 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile directly participates in ring closure without intermediate isolation, achieving significantly higher throughput than stepwise methods [1]. Compared to the baseline approach using 3-methyl-1H-pyrazol-5-ol paired with an external cyanide source, the pre-cyanated target compound eliminates competitive C4-alkylation side reactions [2].
| Evidence Dimension | Overall yield in pyranopyrazole synthesis |
| Target Compound Data | >88% yield in a single-pot cascade |
| Comparator Or Baseline | <55% overall yield for 3-methyl-1H-pyrazol-5-ol + external cyanation |
| Quantified Difference | 33% absolute increase in yield |
| Conditions | One-pot multicomponent reaction, ethanol solvent, base-catalyzed, 80°C |
Procuring the pre-cyanated building block directly increases overall throughput and eliminates the need to handle toxic cyanating agents during scale-up.
The presence of the strongly electron-withdrawing cyano group at the C4 position fundamentally alters the electronic distribution of the pyrazole ring, stabilizing the enol (5-hydroxy) tautomer in polar solvents [1]. This electronic effect lowers the pKa of the hydroxyl group compared to the unsubstituted analog, resulting in a highly predictable nucleophilic profile that drives >95% regioselectivity during O-alkylation [2].
| Evidence Dimension | Hydroxyl pKa and enol tautomer preference |
| Target Compound Data | pKa ~6.5 with >95% enol preference in polar aprotic solvents |
| Comparator Or Baseline | 3-methyl-1H-pyrazol-5-ol (pKa ~9.0, mixed tautomeric states) |
| Quantified Difference | ~2.5 unit pKa reduction and near-complete regiocontrol |
| Conditions | Polar aprotic solvent (e.g., DMF or DMSO) at standard temperature |
Predictable tautomeric behavior ensures high regioselectivity during downstream functionalization, drastically reducing isomeric impurities in the final product.
High-temperature cyclizations, such as those performed in microwave reactors or continuous flow systems, require precursors that resist premature decomposition [1]. The 4-carbonitrile functional group provides superior thermal robustness compared to ester equivalents, preventing decarboxylation or degradation at elevated temperatures and allowing for more aggressive, time-saving reaction parameters [2].
| Evidence Dimension | Thermal decomposition threshold |
| Target Compound Data | Stable up to >240°C |
| Comparator Or Baseline | Ethyl 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate (decarboxylation/decomposition at ~190°C) |
| Quantified Difference | >50°C increase in thermal stability window |
| Conditions | Neat or high-boiling solvent under microwave irradiation |
Higher thermal tolerance allows process chemists to utilize aggressive reaction conditions, accelerating reaction times in industrial flow chemistry.
The adjacent C4-cyano and C5-hydroxyl groups make this compound an ideal precursor for rapid pyrimidine ring closure. It is the material of choice for pharmaceutical discovery teams building libraries of ATP-competitive kinase inhibitors, where the pre-installed nitrile bypasses hazardous late-stage modifications[1].
In green-chemistry workflows, this compound acts as a highly efficient bifunctional substrate for one-pot condensation cascades. It is heavily procured for the synthesis of pyranopyrazole derivatives, which are widely screened for antimicrobial and anticancer properties, due to its exceptional atom economy and high yield [2].
The unique electronic properties imparted by the C4-nitrile group are leveraged in the design of novel herbicides and fungicides. Agrochemical R&D teams select this specific compound to tune the lipophilicity and target-binding affinity of pyrazole-based active ingredients [3].